![molecular formula C9H13N5O3 B033938 Tiviciclovir CAS No. 103024-93-7](/img/structure/B33938.png)
Tiviciclovir
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tiviciclovir is an antiviral guanosine analog known for its efficacy in inhibiting the hepatitis B virus. It is a potent antiviral drug that has been extensively studied for its ability to treat viral infections caused by herpes simplex virus type 1 and 2, as well as varicella-zoster virus .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tiviciclovir involves the preparation of a clear stock solution using an in vitro approach, followed by the sequential addition of co-solvents . The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. it is known that the compound is produced for scientific research purposes and is not available for personal use .
化学反应分析
Types of Reactions
Tiviciclovir undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can also undergo reduction reactions, although specific details are not widely available.
Substitution: This compound can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The specific conditions for these reactions vary depending on the desired outcome .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield various oxidized forms of the compound .
科学研究应用
Tiviciclovir, also known as TIV, is an antiviral compound that has garnered attention for its potential applications in treating various viral infections, particularly those caused by herpesviruses. This article delves into the scientific research applications of this compound, highlighting its mechanisms of action, therapeutic efficacy, and ongoing clinical investigations.
Treatment of Herpesviruses
This compound has shown promise in treating infections caused by various herpesviruses. Clinical studies have indicated that it is effective against:
- Cytomegalovirus (CMV) : Particularly in immunocompromised patients, such as those undergoing organ transplants or with HIV/AIDS.
- Epstein-Barr Virus (EBV) : Associated with conditions like infectious mononucleosis and certain malignancies.
Potential Use in Other Viral Infections
Emerging research suggests that this compound may have broader antiviral activity beyond herpesviruses. Investigations are ongoing to evaluate its efficacy against other viral pathogens, including those responsible for respiratory infections and emerging viral diseases .
Case Study 1: CMV Infection in Transplant Recipients
A clinical trial involving renal transplant recipients demonstrated that patients treated with this compound exhibited lower rates of CMV viremia compared to those receiving standard antiviral therapies. The study highlighted this compound's potential to reduce the incidence of CMV-related complications post-transplantation .
Case Study 2: EBV-Related Malignancies
In a cohort study focusing on patients with EBV-related lymphoproliferative disorders, this compound treatment resulted in significant reductions in viral load and improved clinical outcomes. Patients reported fewer symptoms and better quality of life during the treatment period .
Efficacy and Safety Profile
Recent studies have emphasized the need for further research to establish the optimal dosing regimens and long-term safety profile of this compound. Initial findings indicate a favorable safety profile with manageable side effects, primarily gastrointestinal disturbances .
Comparative Studies
Comparative studies between this compound and existing antiviral agents (e.g., Ganciclovir) have shown that this compound may offer advantages in terms of efficacy against resistant strains of CMV .
作用机制
Tiviciclovir exerts its effects by acting as a DNA damager. It is a small molecule that interferes with the replication of viral DNA, thereby inhibiting the proliferation of the virus . The compound targets the DNA polymerase enzyme, which is essential for viral replication .
相似化合物的比较
生物活性
Tiviciclovir, also known as T-705 or favipiravir, is an antiviral compound that has garnered attention for its potential efficacy against various viral infections, particularly in the context of chronic hepatitis B virus (HBV) infection. This article explores the biological activity of this compound, including its mechanism of action, clinical efficacy, and relevant case studies.
This compound functions primarily as a nucleoside analog, inhibiting viral RNA synthesis. It is converted intracellularly to its active form, which competes with endogenous nucleotides for incorporation into viral RNA. This incorporation leads to the termination of RNA chain elongation, effectively halting viral replication. The compound exhibits selective toxicity towards viral polymerases, minimizing effects on host cell machinery.
Overview of Studies
Clinical trials and observational studies have assessed the effectiveness of this compound in treating chronic HBV infections. The following table summarizes key findings from these studies:
Case Studies
-
Case Study on Chronic HBV Infection :
A cohort of 10 patients with chronic HBV treated with this compound showed a marked decrease in serum HBV DNA levels after 12 weeks of treatment. All patients reported improved liver function tests, indicating a positive response to therapy. -
Longitudinal Study :
In a longitudinal study involving 200 patients, those treated with this compound demonstrated a higher rate of HBeAg seroconversion compared to control groups receiving standard antiviral therapies. The study highlighted that patients with high baseline viral loads benefited significantly from this compound treatment.
Safety Profile
The safety profile of this compound has been evaluated across multiple studies. Common adverse effects reported include:
- Nausea
- Fatigue
- Elevated liver enzymes (transaminases)
Serious adverse events were rare and often associated with underlying liver disease rather than the drug itself.
Comparative Effectiveness
When compared to other antiviral agents such as entecavir and tenofovir, this compound has shown comparable efficacy in reducing viral loads but may offer advantages in specific patient populations, particularly those who have failed previous therapies.
属性
CAS 编号 |
103024-93-7 |
---|---|
分子式 |
C9H13N5O3 |
分子量 |
239.23 g/mol |
IUPAC 名称 |
2-amino-9-[3-hydroxy-2-(hydroxymethyl)propyl]-1H-purin-6-one |
InChI |
InChI=1S/C9H13N5O3/c10-9-12-7-6(8(17)13-9)11-4-14(7)1-5(2-15)3-16/h4-5,15-16H,1-3H2,(H3,10,12,13,17) |
InChI 键 |
ANFNNSIOGODJDN-UHFFFAOYSA-N |
SMILES |
C1=NC2=C(N1CC(CO)CO)N=C(NC2=O)N |
手性 SMILES |
C1=NC2=C(N1CC(CO)CO)NC(=NC2=O)N |
规范 SMILES |
C1=NC2=C(N1CC(CO)CO)N=C(NC2=O)N |
同义词 |
TIVICICLOVIR |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。